molecular formula C16H23ClN6O2S B7117684 N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline

N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline

Cat. No.: B7117684
M. Wt: 398.9 g/mol
InChI Key: SBNBTSXPDIMFDW-UHFFFAOYSA-N
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Description

N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline is a complex organic compound that features a combination of tetrazole, pyrrolidine, and sulfonylaniline moieties

Properties

IUPAC Name

N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN6O2S/c1-16(2,3)23-20-15(19-21-23)11-18-12-6-7-13(17)14(10-12)26(24,25)22-8-4-5-9-22/h6-7,10,18H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNBTSXPDIMFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline typically involves multiple steps, including the formation of the tetrazole ring, sulfonylation, and coupling reactions. One common synthetic route starts with the preparation of the tetrazole ring through the reaction of tert-butylamine with sodium azide and zinc chloride in an alcohol solvent . The resulting tetrazole intermediate is then coupled with 4-chloro-3-pyrrolidin-1-ylsulfonylaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-tert-butyltetrazol-5-yl)methyl]-4-chloro-3-pyrrolidin-1-ylsulfonylaniline shares similarities with other tetrazole-containing compounds, such as 5-substituted tetrazoles and sulfonylated anilines.
  • **Other related compounds include sulfonylated pyrrolidines and chloroanilines, which may have similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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